5-(Dimethylamino)-N-pentylnaphthalene-1-sulfonamide is a synthetic compound categorized under organic compounds, specifically within the class of naphthalene sulfonic acids and their derivatives. This compound is characterized by the presence of a naphthalene moiety attached to a sulfonamide functional group, which is further substituted with a dimethylamino group and a pentylnaphthalene chain. The DrugBank ID for this compound is DB07526, indicating its classification as a small molecule with experimental status and no current clinical approvals .
This compound falls under the broader category of 1-naphthalene sulfonic acids and derivatives, which are known for their applications in various chemical processes. The classification can be summarized as follows:
The structural formula for 5-(Dimethylamino)-N-pentylnaphthalene-1-sulfonamide is with an average molecular weight of approximately 409.57 g/mol .
The synthesis of 5-(Dimethylamino)-N-pentylnaphthalene-1-sulfonamide typically involves several chemical reactions, including:
The exact conditions (temperature, catalysts, solvents) can vary depending on the specific synthetic route chosen.
The molecular structure of 5-(Dimethylamino)-N-pentylnaphthalene-1-sulfonamide features:
The InChI Key for this compound is XPCVYJATJSZGJU-UHFFFAOYSA-N, and its SMILES representation is CN(C)C1=C2C=CC=C(C2=CC=C1)S(=O)(=O)NCCCCNC(=O)CCS. This structural information aids in predicting its reactivity and potential interactions with biological targets .
5-(Dimethylamino)-N-pentylnaphthalene-1-sulfonamide can participate in various chemical reactions, including:
These reactions are significant for its potential applications in medicinal chemistry.
The mechanism of action for 5-(Dimethylamino)-N-pentylnaphthalene-1-sulfonamide primarily involves its interaction with biological targets. Although specific targets are not well-documented due to its experimental status, compounds within this class often exhibit pharmacological activity by:
Further research would be necessary to elucidate its precise mechanism of action in biological systems.
5-(Dimethylamino)-N-pentylnaphthalene-1-sulfonamide exhibits several notable physical properties:
Key chemical properties include:
5-(Dimethylamino)-N-pentylnaphthalene-1-sulfonamide has potential applications in various scientific fields:
Due to its unique structure, it may also find utility in materials science or as a reagent in organic synthesis.
CAS No.: 11003-57-9
CAS No.: 83324-51-0
CAS No.:
CAS No.: 73545-11-6
CAS No.: 2034366-97-5